molecular formula C18H18N2O4 B239872 N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B239872
分子量: 326.3 g/mol
InChI 键: UCAPWHVSJLHKKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a selective dopamine receptor agonist that has been found to have potential therapeutic benefits in the treatment of various neurological disorders.

作用机制

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a dopamine receptor agonist, specifically targeting the D3 receptor subtype. It binds to the receptor and activates the downstream signaling pathways, resulting in the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function, motivation, and mood.
Biochemical and Physiological Effects
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as improve motor coordination and locomotor activity. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to have antidepressant and anxiolytic effects, suggesting its potential use in the treatment of mood disorders.

实验室实验的优点和局限性

One advantage of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the D3 dopamine receptor subtype, which allows for more targeted research on the role of this receptor in various neurological disorders. However, one limitation of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

未来方向

There are several future directions for research on N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models of the disease. Another area of research is its potential use in the treatment of addiction, as dopamine signaling is involved in the reward pathway that underlies addiction. Additionally, further research is needed to better understand the long-term effects of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential side effects.
Conclusion
In conclusion, N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential therapeutic benefits in the treatment of various neurological disorders. Its selective affinity for the D3 dopamine receptor subtype makes it a valuable tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential applications of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of neurological disorders.

合成方法

The synthesis of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-(propanoylamino)aniline with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid, which can be purified through recrystallization.

科学研究应用

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders. It has been found to have a selective affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive function and motor control.

属性

产品名称

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

分子式

C18H18N2O4

分子量

326.3 g/mol

IUPAC 名称

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)19-13-4-3-5-14(11-13)20-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,21)(H,20,22)

InChI 键

UCAPWHVSJLHKKF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

规范 SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。